molecular formula C22H21ClFNO4S B12508260 Laropiprant methyleste

Laropiprant methyleste

Cat. No.: B12508260
M. Wt: 449.9 g/mol
InChI Key: BTCIUPAZKIUWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laropiprant methyleste is a derivative of laropiprant, a potent and selective antagonist of the prostaglandin D2 receptor (DP1). Laropiprant was initially developed to reduce niacin-induced flushing in patients undergoing treatment for dyslipidemia. The compound has shown potential in various therapeutic applications, particularly in reducing allergic reactions and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laropiprant methyleste involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Laropiprant methyleste undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in modulating inflammatory responses and allergic reactions.

    Medicine: Explored as a therapeutic agent for reducing niacin-induced flushing and treating allergic disorders.

Mechanism of Action

Laropiprant methyleste exerts its effects by antagonizing the prostaglandin D2 receptor (DP1). This receptor is involved in the vasodilation and inflammatory responses mediated by prostaglandin D2. By blocking this receptor, this compound reduces vasodilation and inflammation, making it effective in treating conditions like niacin-induced flushing and allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Laropiprant methyleste stands out due to its specific methylation, which may enhance its pharmacokinetic properties and efficacy compared to its parent compound and other similar antagonists .

Properties

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIUPAZKIUWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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